A 410099.1 is classified as a small molecule degrader, specifically functioning as an inhibitor of inhibitor of apoptosis proteins (IAPs). It is part of a broader category of compounds known as PROTACs (proteolysis-targeting chimeras) that utilize a bifunctional approach to induce targeted protein degradation. The compound was developed through synthetic chemistry techniques aimed at optimizing its efficacy and selectivity for specific protein targets .
The synthesis of A 410099.1 involves several key steps:
Industrial production mirrors these laboratory methods but emphasizes optimizing conditions for higher yield and scalability, often employing automated systems for consistency.
The molecular structure of A 410099.1 features several distinct components that contribute to its biological activity:
A 410099.1 participates in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution .
A 410099.1 operates through a mechanism that involves binding to IAPs, which are proteins that inhibit apoptosis. By targeting these inhibitors, A 410099.1 facilitates the recruitment of E3 ligases that tag the target proteins for degradation via the ubiquitin-proteasome pathway. This catalytic mode allows A 410099.1 to function at sub-stoichiometric concentrations, making it an efficient tool for inducing protein knockdown without complete saturation .
The physicochemical properties of A 410099.1 have been characterized using various computational tools:
These properties are essential for assessing the bioavailability and efficacy of A 410099.1 in biological systems .
A 410099.1 has significant applications in scientific research, particularly in:
A 410099.1 is a potent and selective small-molecule antagonist of X-linked Inhibitor of Apoptosis Protein (XIAP), a key regulator of programmed cell death. This compound has emerged as a valuable chemical tool for probing apoptosis mechanisms and serves as a critical building block for developing targeted protein degradation therapies. Its design leverages structural insights into IAP protein interactions, enabling precise disruption of caspase inhibition pathways that are frequently dysregulated in cancer.
A 410099.1 is characterized by the chemical name: N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride. Its molecular formula is C₂₇H₄₁ClN₄O₃ with a molecular weight of 505.09 g/mol [2] [3]. The compound features a stereochemically complex structure with multiple chiral centers, critical for its biological activity:
Key Structural Features:
Identifiers:
Property | Value |
---|---|
CAS Number | 762274-58-8 |
PubChem CID | 131858992 |
SMILES | CN[C@H](C(N[C@H](C(N1CCC[C@H]1C(N[C@@H]2CCCC3=CC=CC=C23)=O)=O)C4CCCCC4)=O)C.Cl |
Table 1: Chemical identifiers of A 410099.1 [2] [3]
Derivatives developed for PROTAC applications include:
Table 2: PROTAC Building Blocks Derived from A 410099.1 [1] [4] [10]
The development of A 410099.1 represents a strategic evolution in targeting IAP proteins:
Initial efforts focused on SMAC mimetics designed to mimic the endogenous AVPI motif of SMAC/DIABLO, which binds BIR3 domains. These compounds showed broad IAP inhibition but lacked selectivity [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7